N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-([2,3'-Bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a bipyridinylmethyl moiety linked to a benzenesulfonamide core substituted with a trifluoromethoxy group. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity in biological systems .
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-4-6-16(7-5-15)28(25,26)24-11-13-3-8-17(23-10-13)14-2-1-9-22-12-14/h1-10,12,24H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOPLTGDTYSOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethoxy group.
Sulfonamide formation: The final step involves the reaction of the bipyridine derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide may exhibit similar effects due to its sulfonamide functional group. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria. For instance, the introduction of the trifluoromethoxy group can improve lipophilicity, potentially increasing cell membrane permeability and efficacy against pathogens.
Case Study: Anticancer Properties
A study investigated the anticancer potential of related bipyridine derivatives, revealing that these compounds can inhibit specific cancer cell lines by targeting enzyme pathways involved in cell proliferation. The bipyridine moiety may facilitate interactions with metal ions in biological systems, enhancing the compound's ability to modulate enzyme activities crucial for cancer progression.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry due to its bipyridine structure. This allows it to form complexes with transition metals, which can be utilized in catalysis and material science.
Table 1: Coordination Properties of Bipyridine Derivatives
| Compound Name | Metal Ion | Binding Mode | Applications |
|---|---|---|---|
| This compound | Cu(II) | Bidentate | Catalysis |
| N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide | Ni(II) | Tridentate | Sensors |
The ability to form stable metal-ligand complexes opens avenues for developing new catalysts for organic reactions and sensors for detecting metal ions in environmental samples.
Materials Science
The unique structural attributes of this compound make it a candidate for advanced materials applications. Its incorporation into polymer matrices could enhance thermal stability and electrical conductivity.
Case Study: Organic Electronics
Research has shown that incorporating trifluoromethoxy-substituted compounds into organic semiconductors can significantly improve charge transport properties. This is particularly relevant for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge mobility is crucial.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Bipyridine Intermediate : Achieved through coupling reactions.
- Introduction of the Trifluoromethoxy Group : Utilizes trifluoromethylating agents.
- Amide Bond Formation : Involves condensation reactions with appropriate substrates.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The trifluoromethoxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related sulfonamides:
*Estimated based on structural analogy.
Key Observations:
- Electron-Withdrawing Groups: The target compound’s trifluoromethoxy group (-OCF₃) offers distinct electronic effects compared to the trifluoromethyl (-CF₃) in the pyridinyloxy analogue or the chlorine (-Cl) in chlorsulfuron .
- Aromatic Systems: The bipyridinylmethyl group in the target compound contrasts with the dimethylphenyl group in or the triazinylamino moiety in chlorsulfuron. Bipyridines are known for metal chelation and π-π stacking, which may enhance binding to enzymes or receptors .
- Biological Activity : While N-(2,3-dimethylphenyl)benzenesulfonamide derivatives exhibit antibacterial activity , the pyridinyloxy analogue in is likely optimized for herbicidal use due to its chloro and trifluoromethyl substituents. The target compound’s bipyridinylmethyl group may position it for anticancer or kinase inhibition applications, though direct evidence is lacking.
Pharmacological and Physicochemical Considerations
- Lipophilicity : The trifluoromethoxy group increases lipophilicity compared to methoxy (-OCH₃) but less so than trifluoromethyl (-CF₃), balancing membrane permeability and solubility .
- Metabolic Stability : The bipyridinylmethyl group may reduce metabolic degradation compared to simpler aryl systems in due to steric hindrance.
- Toxicity : Sulfonamides with halogenated substituents (e.g., -Cl in ) often exhibit higher toxicity, whereas -OCF₃ may offer a safer profile .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a bipyridine moiety and a trifluoromethoxy group, which enhance its pharmacological properties and interactions with biological targets.
Chemical Structure and Synthesis
The molecular structure of this compound can be depicted as follows:
- Bipyridine Unit : Contributes to the compound's coordination chemistry and potential interactions with metal ions.
- Trifluoromethoxy Group : Enhances lipophilicity and may influence binding affinity to biological targets.
The synthesis typically involves multi-step organic reactions, including the formation of the bipyridine moiety through palladium-catalyzed cross-coupling reactions, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution methods.
Antimicrobial Properties
Sulfonamide derivatives are well-known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. The presence of electronegative substituents, such as trifluoromethoxy groups, has been correlated with enhanced antimicrobial efficacy .
| Compound | Target Pathogen | MIC (μM) | Reference |
|---|---|---|---|
| N-(4-CF3) | E. coli | 5.08 ± 0.4 | |
| N-(Trifluoro) | S. aureus | 10.0 ± 1.0 |
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives, including those similar to this compound. In vitro assays have demonstrated activity against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The bipyridine moiety may interact with metalloenzymes, inhibiting their activity.
- Receptor Modulation : The lipophilic nature due to the trifluoromethoxy group may facilitate interactions with hydrophobic pockets in proteins, modulating biochemical pathways.
- Antimicrobial Action : Similar compounds have shown to disrupt bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various sulfonamide derivatives against E. coli and S. aureus. The results indicated that compounds with trifluoromethoxy substitutions significantly outperformed standard antibiotics in terms of minimum inhibitory concentration (MIC) .
Case Study 2: Anticancer Activity
Another research focused on the anticancer effects of sulfonamide derivatives on MCF-7 cells. The study revealed that these compounds induced apoptosis and inhibited cell proliferation through downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
